(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
This compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a furan-2-yl group at the 7-position. The methanone bridge connects this moiety to a 6-(trifluoromethyl)pyridin-3-yl group. Structural characterization methods such as IR, NMR, and HRMS are typically employed for such compounds, as seen in analogous studies .
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)14-4-3-11(10-20-14)15(22)21-6-5-13(24-9-7-21)12-2-1-8-23-12/h1-4,8,10,13H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOATZHEHCYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a furan ring, thiazepane ring, and trifluoromethyl-substituted pyridine, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is , and its molecular weight is approximately 288.37 g/mol. The structure can be broken down into three significant components:
- Furan Ring : Known for its reactivity and potential in various biological interactions.
- Thiazepane Ring : Associated with various pharmacological properties, including anticancer and antimicrobial activities.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which may improve bioavailability.
Anticancer Properties
Research indicates that compounds with thiazepane structures exhibit significant anticancer activity. A study demonstrated that derivatives of thiazepane could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the furan moiety may enhance these effects by increasing the compound's interaction with DNA or cellular targets.
Antimicrobial Activity
The presence of the furan and thiazepane rings suggests potential antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, indicating that this compound could be explored for its antibacterial effects. The trifluoromethyl group may also contribute to enhanced antimicrobial activity due to its influence on the compound’s electronic properties.
Neuroprotective Effects
Emerging studies suggest that compounds containing pyridine derivatives can exhibit neuroprotective effects. The trifluoromethylpyridine component may interact with neurotransmitter receptors or modulate signaling pathways involved in neuroprotection . This aspect warrants further investigation to determine the specific neuroprotective mechanisms at play.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to inflammation or apoptosis.
- DNA Interaction : The ability to intercalate with DNA might lead to genotoxic effects in rapidly dividing cells.
Case Studies
A case study involving similar thiazepane derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. These studies emphasized the need for further exploration into the structure-activity relationship (SAR) of such compounds to optimize their efficacy and reduce toxicity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, Thiazepane ring, Trifluoromethyl group | Anticancer, Antimicrobial |
| Thiazepane Derivatives | Similar thiazepane structure | Anticancer potential |
| Trifluoromethyl Pyridines | Trifluoromethyl group on pyridine | Neuroprotective effects |
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Differences:
- Heterocyclic Core : The target compound’s 1,4-thiazepane ring (7-membered, S/N) contrasts with the 6-membered piperazine rings (N/N) in analogs. The larger ring may confer conformational flexibility and distinct binding modes .
- Substituent Effects :
- The trifluoromethyl group on the pyridine enhances lipophilicity and resistance to oxidative metabolism compared to electron-withdrawing groups (e.g., nitro in 6f) or electron-donating groups (e.g., methoxy in 6d) .
- The furan-2-yl group provides π-orbital interactions, differing from aromatic (e.g., fluorophenyl in 6c) or heteroaromatic (e.g., pyridin-2-yl in 6e) substituents in analogs.
Methodological Parallels in Characterization
The target compound’s synthesis and characterization likely mirror techniques used for analogs in :
- Synthesis: Nucleophilic substitution or coupling reactions, given the propanone backbone and heterocyclic amine participation .
- Analytical Techniques : IR spectroscopy (functional group validation), NMR (structural elucidation), and HRMS (molecular mass confirmation) are standard, as demonstrated for compounds 6c–6f . Crystallographic refinement via SHELX software () may further resolve its 3D structure if crystallized.
Bioactivity Considerations
- The trifluoromethylpyridine moiety is associated with enhanced bioactivity in agrochemicals and pharmaceuticals due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
